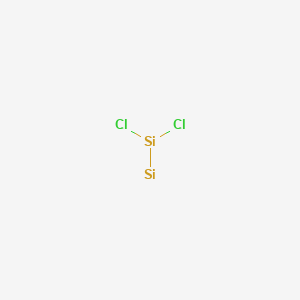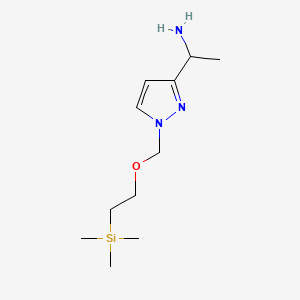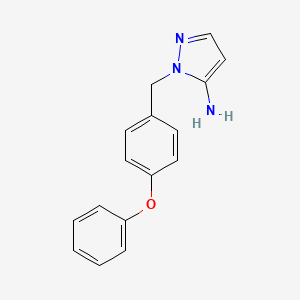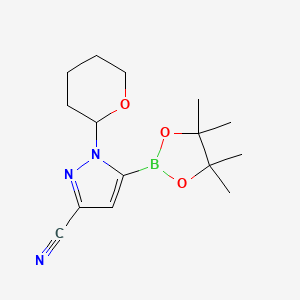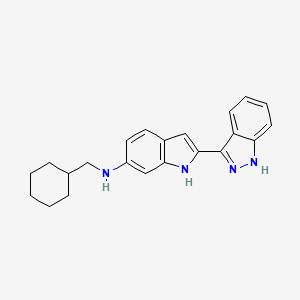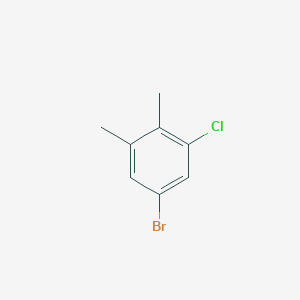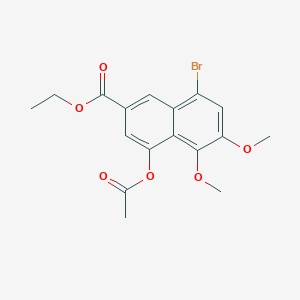
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester is a complex organic compound with a molecular formula of C17H17BrO6 This compound is characterized by the presence of a naphthalene ring system substituted with various functional groups, including acetyloxy, bromo, and dimethoxy groups, as well as an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Acetylation: The acetyloxy group can be introduced by reacting the brominated intermediate with acetic anhydride in the presence of a catalyst such as pyridine.
Methoxylation: The dimethoxy groups can be introduced by reacting the intermediate with methanol in the presence of a strong acid such as sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Removal of bromine or reduction of ester to alcohol.
Substitution: Formation of new substituted derivatives.
Hydrolysis: Formation of carboxylic acid and alcohol.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6-dimethoxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 8-bromo-5,6-dimethoxy-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom, acetyloxy group, and dimethoxy groups in the naphthalene ring system distinguishes it from other similar compounds and may result in unique reactivity and applications.
Properties
Molecular Formula |
C17H17BrO6 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-8-bromo-5,6-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H17BrO6/c1-5-23-17(20)10-6-11-12(18)8-14(21-3)16(22-4)15(11)13(7-10)24-9(2)19/h6-8H,5H2,1-4H3 |
InChI Key |
RUQYMHLMXPAROG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C(=C2C(=C1)OC(=O)C)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


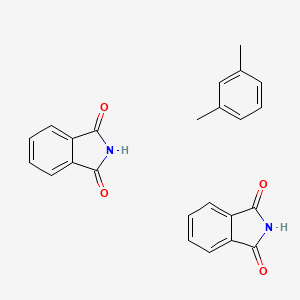
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
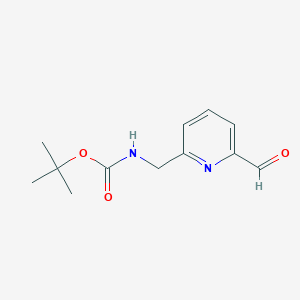
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
